Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate
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Overview
Description
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate is a polymerized lyotropic liquid crystal monomer. This compound is known for its unique self-assembly properties and its ability to form various liquid crystalline phases. It is synthesized from 3,4,5-trihydroxybenzoic acid and has applications in various fields including materials science and nanotechnology .
Preparation Methods
The synthesis of sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate involves several steps:
Esterification: 3,4,5-trihydroxybenzoic acid is esterified to form the corresponding ester.
Etherification: The ester is then subjected to etherification to introduce the undecyl chains.
Acylation: The etherified product undergoes acylation to introduce the acryloyloxy groups.
Neutralization: Finally, the product is neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate undergoes various chemical reactions:
Polymerization: The compound can undergo UV-induced polymerization, forming cross-linked networks.
Self-Assembly: In solution, the compound can self-assemble into different liquid crystalline phases depending on the concentration and solvent conditions.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the development of ordered nanoporous materials and nanostructures.
Nanotechnology: Its self-assembly properties make it useful for creating nanostructured materials with specific properties.
Polymer Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Mechanism of Action
The mechanism of action of sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate involves its ability to self-assemble into various liquid crystalline phases. This self-assembly is driven by the amphiphilic nature of the molecule, with the hydrophobic undecyl chains and the hydrophilic sodium benzoate groups interacting with each other and the solvent .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 3,4,5-tris((11-hydroxyundecyl)oxy)benzoate: This compound has similar self-assembly properties but lacks the acryloyloxy groups, making it less suitable for polymerization.
Sodium 3,4,5-tris(diethylamino)1,2-diphosphacyclopentadienide: This compound has different chemical properties and applications, particularly in the field of organophosphorus chemistry.
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate is unique due to its combination of self-assembly properties and polymerization capabilities, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C49H77NaO11 |
---|---|
Molecular Weight |
865.1 g/mol |
IUPAC Name |
sodium;3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoate |
InChI |
InChI=1S/C49H78O11.Na/c1-4-45(50)57-36-30-24-18-12-7-10-16-22-28-34-55-43-40-42(49(53)54)41-44(56-35-29-23-17-11-8-13-19-25-31-37-58-46(51)5-2)48(43)60-39-33-27-21-15-9-14-20-26-32-38-59-47(52)6-3;/h4-6,40-41H,1-3,7-39H2,(H,53,54);/q;+1/p-1 |
InChI Key |
SGUBDHYGENZUKU-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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